2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-9(2)13(3,8-15)16-11(18)7-17-6-10(14)4-5-12(17)19/h4-6,9H,7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSMSVYJIYPPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C=C(C=CC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Oxidation: Formation of the oxo group on the pyridine ring.
Acetamide Formation: Coupling of the acetamide group to the pyridine ring.
Cyano-dimethylpropyl Substitution: Introduction of the cyano-dimethylpropyl group to the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering the oxo group or other parts of the molecule.
Reduction: Reduction reactions could target the oxo group or the cyano group, leading to different derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the oxo group might yield an alcohol derivative, while substitution of the bromine atom could introduce various functional groups.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide. For instance, derivatives of pyridine compounds have shown significant activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Case Study:
A study evaluated the antifungal properties of related compounds against Aspergillus flavus and Candida albicans, demonstrating substantial effectiveness, which suggests that similar structures could be explored for their antifungal potential .
2. Drug Development
The compound's structural features make it a valuable scaffold in drug design. Its ability to interact with biological targets can be leveraged to develop new therapeutic agents. Research has indicated that modifications to the pyridine ring can enhance bioactivity and selectivity towards specific enzymes or receptors involved in disease pathways .
Synthetic Applications
1. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable chemists to create a wide variety of derivatives through substitution reactions. This versatility is crucial in creating libraries of compounds for screening in drug discovery programs .
Table 1: Synthesis Pathways
Material Science Applications
1. Coordination Chemistry
The compound's ability to coordinate with metal ions opens avenues in material science, particularly in creating metal-organic frameworks (MOFs). These materials are significant for applications in catalysis, gas storage, and separation technologies .
Case Study:
Research involving the coordination of similar pyridine derivatives with iridium complexes has shown promising results in catalysis, indicating potential applications in industrial processes where metal catalysts are essential .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and the pyridine ring could play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Differences
Key Structural Features of the Target Compound :
- Core : 5-Bromo-2-oxopyridine (electron-withdrawing bromine enhances electrophilic reactivity).
- Linker : Acetamide group.
- Side Chain: 2-Cyano-3-methylbutan-2-yl (cyano group enhances polarity; branched alkyl chain may influence lipophilicity).
Comparison with Selected Analogues :
*Calculated based on formula C₁₂H₁₃BrN₃O₂.
Key Observations :
- The target compound’s molecular weight (~311 g/mol) is significantly lower than quinoline-based analogues (524–602 g/mol), suggesting better bioavailability and membrane permeability .
- Unlike coumarin-derived acetamides , the absence of fused aromatic rings in the target may reduce antioxidant efficacy but improve metabolic stability.
Biological Activity
The compound 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic molecule with potential biological significance. Its structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 303.19 g/mol. The presence of the bromine atom, cyano group, and oxopyridine moiety suggests diverse reactivity and interaction possibilities.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies indicate that it may act as an inhibitor or modulator of certain pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation: It could interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds containing oxopyridine derivatives. While specific data on this compound is limited, related structures often exhibit significant antibacterial and antifungal activities.
| Compound | Activity Type | Reference |
|---|---|---|
| 5-Bromo-2-cyanopyridine | Antibacterial | |
| 4-Oxo-pyridine derivatives | Antifungal |
Cytotoxicity
The cytotoxic effects of the compound have been investigated using various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, although more detailed studies are necessary to confirm these findings.
Case Studies
-
Case Study on Anticancer Activity:
A study evaluated the effects of a related oxopyridine derivative on breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers, suggesting potential therapeutic applications for similar compounds. -
Antimicrobial Efficacy:
Another research project focused on the antimicrobial properties of pyridine derivatives against resistant bacterial strains. The findings highlighted the potential for developing new antibiotics based on structural modifications of compounds like 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide.
Q & A
Q. What are the optimal synthetic routes for 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step protocols. For example:
- Step 1: Start with a pyridine derivative (e.g., 5-bromo-2-hydroxypyridine) and functionalize the 2-oxo position via nucleophilic substitution or condensation reactions.
- Step 2: Introduce the acetamide moiety using carbodiimide-mediated coupling (e.g., N,N′-carbonyldiimidazole) with 2-cyano-3-methylbutan-2-amine.
- Step 3: Optimize reaction conditions (e.g., solvent: CH₂Cl₂, base: Na₂CO₃, temperature: RT) to maximize yield and purity.
Purification often employs silica gel chromatography with gradients like MeOH/CH₂Cl₂ (0–8%) and recrystallization from ethyl acetate .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., δ ~7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl groups) .
- Mass Spectrometry: ESI/APCI(+) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- Elemental Analysis: Validate empirical formula (C, H, N, Br content).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% via HPLC).
- Dose-Response Studies: Perform IC₅₀/EC₅₀ curves to identify activity thresholds.
- Target Engagement Assays: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding to proposed targets (e.g., enzymes, receptors) .
Q. What is the structure-activity relationship (SAR) of the bromo substituent in modulating biological activity?
Methodological Answer:
- Comparative Studies: Synthesize analogs with halogen substitutions (e.g., Cl, F) or removal of Br.
- Biological Testing: Evaluate changes in potency (e.g., antimicrobial IC₅₀ shifts from 10 μM to >100 μM upon Br removal).
- Computational Modeling: Use DFT (Density Functional Theory) to assess electronic effects (e.g., Br’s electron-withdrawing impact on pyridine ring reactivity) .
Q. What advanced techniques are used to determine the crystal structure of this compound?
Methodological Answer:
Q. How does the acetamide moiety interact with biological targets at the molecular level?
Methodological Answer:
- Hydrogen Bonding: The carbonyl oxygen forms H-bonds with residues like Ser/Thr in enzyme active sites.
- Molecular Docking: Use AutoDock Vina to simulate binding poses (e.g., ΔG = -8.2 kcal/mol for a kinase target).
- Mutagenesis Studies: Replace key residues (e.g., Ala scanning) to validate interactions .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer:
Q. What methods ensure high purity for in vitro bioassays?
Methodological Answer:
Q. What in vitro toxicity screening protocols are recommended for early-stage evaluation?
Methodological Answer:
Q. How can researchers rationally design analogs to improve metabolic stability?
Methodological Answer:
- Metabolic Hotspot Identification: Use liver microsomes or CYP450 inhibition assays.
- Structural Modifications: Introduce electron-withdrawing groups (e.g., CF₃) or steric hindrance near labile sites.
- Pro-drug Strategies: Mask polar groups (e.g., esterification of the acetamide) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
